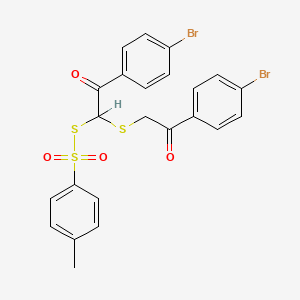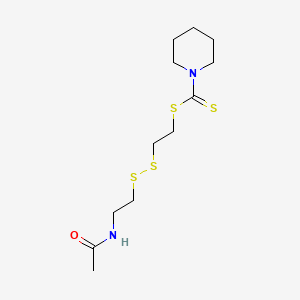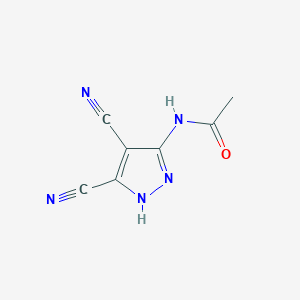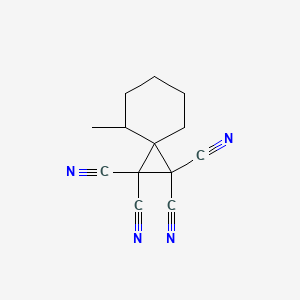
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylspiro(25)octane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by a spirocyclic structure with four cyano groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile typically involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols, with sodium bromide acting as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles in yields ranging from 50% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the electrochemical cascade method mentioned above is advantageous for large-scale production due to its efficiency and the mild reaction conditions required .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the cyano groups.
Aplicaciones Científicas De Investigación
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and protein interaction studies.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The cyano groups play a crucial role in these interactions, often leading to the inhibition of specific enzymes or the modulation of protein functions. The exact pathways involved depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro(2.5)octane-1,1,2,2-tetracarbonitrile: This compound is similar in structure but has additional oxygen atoms and different functional groups.
1-Oxaspiro(2.5)octane derivatives: These compounds have an oxygen atom in the spirocyclic ring, leading to different chemical properties.
Uniqueness
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile is unique due to its specific spirocyclic structure with four cyano groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
10566-02-6 |
|---|---|
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
8-methylspiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H12N4/c1-10-4-2-3-5-13(10)11(6-14,7-15)12(13,8-16)9-17/h10H,2-5H2,1H3 |
Clave InChI |
AYTCZWVPUPCFAX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC12C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


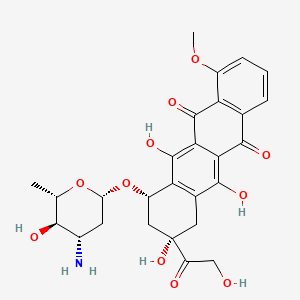

![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
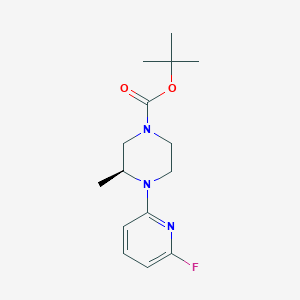
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
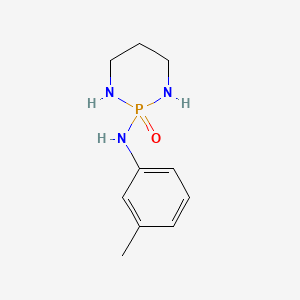
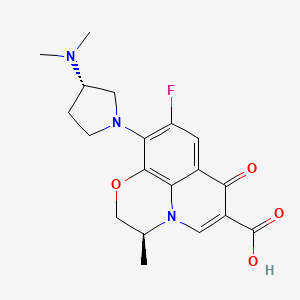
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

